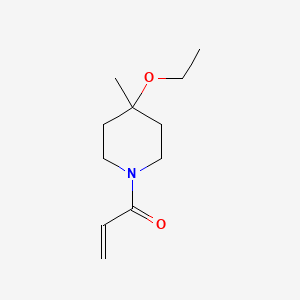
1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one, commonly known as EMPP, is a synthetic compound that belongs to the class of piperidines. It has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMPP is a highly selective and potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
Mechanism of Action
EMPP works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity. Dopamine, norepinephrine, and serotonin are involved in the regulation of mood, behavior, and cognition. By increasing their activity, EMPP may improve symptoms of depression, anxiety, and ADHD.
Biochemical and Physiological Effects:
EMPP has been shown to increase the concentration of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in their activity, which may improve symptoms of depression, anxiety, and ADHD. EMPP has also been shown to increase the release of dopamine in the brain, which may be responsible for its potential use in the treatment of substance abuse disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMPP in lab experiments is its high selectivity and potency. EMPP is a highly selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the role of these neurotransmitters in the regulation of mood, behavior, and cognition. However, one of the limitations of using EMPP in lab experiments is its potential toxicity. EMPP has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on EMPP. One area of research is the development of new derivatives of EMPP with improved selectivity and potency. Another area of research is the development of new therapeutic applications for EMPP, such as the treatment of substance abuse disorders. Additionally, research is needed to better understand the long-term effects of EMPP on neurotransmitter systems and brain function.
Synthesis Methods
The synthesis of EMPP involves the reaction of 4-methylpiperidine with ethyl acetoacetate in the presence of a base and a catalyst. The product is then subjected to a dehydration reaction using an acid catalyst to yield EMPP. The reaction yields a white crystalline powder, which is then purified using recrystallization.
Scientific Research Applications
EMPP has been extensively studied for its potential application in the field of neuroscience. It has been shown to be a highly selective and potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, behavior, and cognition. EMPP has been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
properties
IUPAC Name |
1-(4-ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-8-6-11(3,7-9-12)14-5-2/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAUSBQIDWAOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


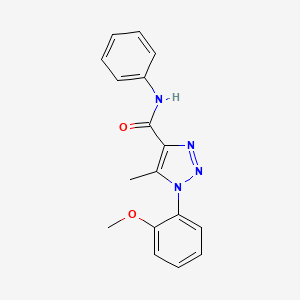

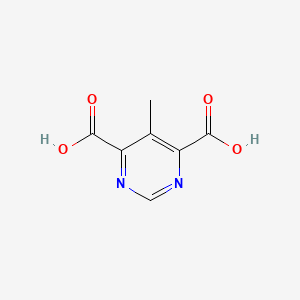

![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)


![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
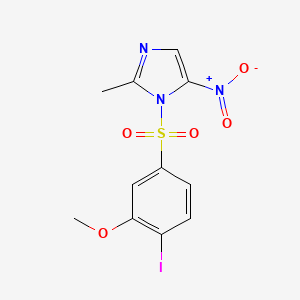
![N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2859328.png)
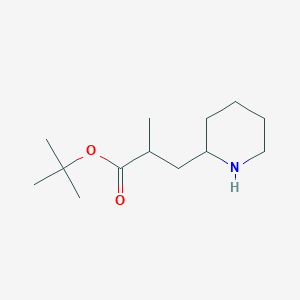
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)